molecular formula C10H18ClNO4S B2854661 Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate CAS No. 1909313-03-6

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Cat. No. B2854661
CAS RN: 1909313-03-6
M. Wt: 283.77
InChI Key: SMLVKSLILOBUQQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 1909313-03-6 . It has a molecular weight of 283.78 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a white to pale yellow powder . It has a melting point range of 82°C to 87°C . The elemental analysis shows it contains 40.84 to 43.81% Carbon .

Safety and Hazards

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is classified as a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of ingestion, one should rinse the mouth and avoid inducing vomiting .

properties

IUPAC Name

tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVKSLILOBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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